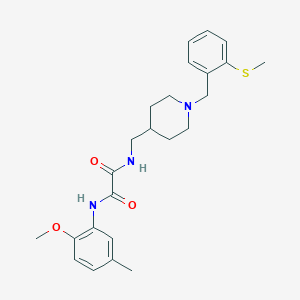

N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Description

N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-methoxy-5-methylphenyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a 2-(methylthio)benzyl group at the N2 position. Its design aligns with trends in medicinal chemistry where oxalamides are explored for receptor modulation due to their hydrogen-bonding capacity and conformational flexibility .

Properties

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3S/c1-17-8-9-21(30-2)20(14-17)26-24(29)23(28)25-15-18-10-12-27(13-11-18)16-19-6-4-5-7-22(19)31-3/h4-9,14,18H,10-13,15-16H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVBMRTYOIXGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is N'-(2-methoxy-5-methylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide. Its molecular formula is C23H23N5O3S, with a molecular weight of 441.6 g/mol. The structural complexity includes various functional groups that contribute to its biological activity.

Research indicates that N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide may interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which can lead to therapeutic applications in conditions like cancer and inflammation.

- Receptor Modulation : It may act on specific receptors in the central nervous system, influencing neurotransmitter activity and potentially providing anxiolytic or antidepressant effects.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds and found significant activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| NCI-H196 (SCLC) | 15 | Strong dose-dependent cytotoxicity |

| NCI-H889 (SCLC) | >50 | Minimal cytotoxicity compared to NCI-H196 |

These findings indicate a selective cytotoxic effect, suggesting that the compound could be further explored as a potential anticancer agent.

In Vivo Studies

In vivo models have been utilized to assess the pharmacokinetics and therapeutic potential of similar compounds. For instance, studies have shown that compounds with similar structures can effectively reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Features a 2,4-dimethoxybenzyl group (N1) and a pyridin-2-yl ethyl group (N2).

- Activity : A potent umami agonist (FEMA 4233) with high affinity for the hTAS1R1/hTAS1R3 receptor, used in flavor enhancement .

- The piperidine and methylthio substituents in the target compound could enhance lipophilicity, favoring membrane permeability over S336’s pyridine-based polar moiety .

BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)inden-1-yl)oxalamide)

- Structure : Contains a halogenated aryl group (4-chloro-3-fluorophenyl) and a guanidine-modified indenyl group.

- Activity : A CD4-mimetic HIV entry inhibitor with demonstrated efficacy in enhancing antiviral vaccine responses .

- Comparison : The target compound lacks BNM-III-170’s charged guanidinium group, which is critical for binding to HIV gp120. However, its methylthio-benzyl substituent may confer metabolic stability compared to BNM-III-170’s fluorinated aromatic system .

Antiviral Oxalamides (Compounds 13–15 from )

- Structures : Include thiazolyl-pyrrolidinyl or acetylpiperidinyl groups at N2 and a 4-chlorophenyl group at N1.

- Activity : Inhibitors of HIV entry via the CD4-binding site, with compound 13 showing moderate potency (LC-MS confirmed) .

- The methylthio group may also enhance oxidative stability compared to the hydroxyethyl substituents in these analogues .

Physicochemical and Pharmacokinetic Properties

Key Structural Determinants of Activity

- Aromatic Substitution : Electron-donating groups (e.g., methoxy in S336 and the target compound) favor receptor binding, while electron-withdrawing groups (e.g., chloro/fluoro in BNM-III-170) enhance target affinity in charged environments .

- Heterocyclic Moieties : Piperidine rings (target compound) may improve blood-brain barrier penetration compared to pyridine (S336) or indenyl (BNM-III-170) systems .

- Polar vs. Nonpolar Groups: The methylthio group in the target compound balances lipophilicity and stability, whereas hydroxyethyl groups (compound 13) increase solubility but susceptibility to oxidation .

Q & A

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.